tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate
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Overview
Description
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dioxo group, and a furoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is unique due to its specific structural features, such as the furoisoindole core and the presence of both tert-butyl and dioxo groups.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
tert-butyl 1,3-dioxo-5,7-dihydrofuro[3,4-f]isoindole-6-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-15(2,3)21-14(19)16-6-8-4-10-11(5-9(8)7-16)13(18)20-12(10)17/h4-5H,6-7H2,1-3H3 |
InChI Key |
XTPNJPRKSUESTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)OC3=O |
Origin of Product |
United States |
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